3-Fluoro-N-methylpropan-1-amine hydrochloride

Catalog No.
S14578958
CAS No.
M.F
C4H11ClFN
M. Wt
127.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-N-methylpropan-1-amine hydrochloride

Product Name

3-Fluoro-N-methylpropan-1-amine hydrochloride

IUPAC Name

3-fluoro-N-methylpropan-1-amine;hydrochloride

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

InChI

InChI=1S/C4H10FN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H

InChI Key

JWTMIJNWXLGJLF-UHFFFAOYSA-N

Canonical SMILES

CNCCCF.Cl

3-Fluoro-N-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClFN. This compound features a fluorine atom, which significantly influences its chemical properties and biological activities. It is primarily recognized for its applications in pharmacology and organic synthesis, where it serves as a building block for more complex molecules. The presence of fluorine enhances the metabolic stability and bioavailability of drug candidates, making it a valuable component in medicinal chemistry .

The chemical behavior of 3-Fluoro-N-methylpropan-1-amine hydrochloride includes various reactions typical of amines and fluorinated compounds. Key reactions include:

  • Fluorination: The introduction of fluorine can be achieved through several methods, often using fluorinating agents such as diethylaminosulfur trifluoride or Selectfluor.
  • Amination: The compound can undergo amination reactions, where it reacts with ammonia or primary amines to form substituted amines.
  • Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, enhancing solubility and stability in solution.

These reactions are essential for synthesizing derivatives and exploring the compound's potential applications in various fields .

3-Fluoro-N-methylpropan-1-amine hydrochloride exhibits notable biological activities due to the presence of the fluorine atom, which can modify the interaction with biological targets. Studies suggest that fluorinated compounds often show enhanced binding affinities to enzymes and receptors compared to their non-fluorinated counterparts. This compound is utilized in research to investigate the effects of fluorine substitution on biological activity, particularly in pharmacological contexts .

The synthesis of 3-Fluoro-N-methylpropan-1-amine hydrochloride typically involves several steps:

  • Fluorination: A suitable precursor undergoes fluorination using agents like diethylaminosulfur trifluoride.
  • Amination: The fluorinated product is then subjected to amination with ammonia or a primary amine.
  • Hydrochloride Formation: Finally, the resulting amine is converted into its hydrochloride salt by reacting it with hydrochloric acid.

On an industrial scale, continuous flow processes may be employed to enhance efficiency and scalability, ensuring high-quality product yields .

3-Fluoro-N-methylpropan-1-amine hydrochloride finds applications across various domains:

  • Pharmaceuticals: It serves as a precursor for developing new drugs, particularly those requiring enhanced metabolic stability due to fluorination.
  • Organic Synthesis: The compound is utilized as a building block in synthesizing more complex organic molecules.
  • Biological Research: It acts as a model compound for studying the effects of fluorinated amines on biological systems .

Research into the interactions of 3-Fluoro-N-methylpropan-1-amine hydrochloride focuses on its binding properties with various biological macromolecules. The unique structural features imparted by the fluorine atom can significantly affect how this compound interacts with enzymes and receptors, influencing its pharmacological profile. Studies often aim to elucidate these interactions to optimize drug design and enhance therapeutic efficacy .

Several compounds share structural similarities with 3-Fluoro-N-methylpropan-1-amine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-N-methylpropan-1-amine hydrochlorideC4H10ClN•(HCl)Contains chlorine instead of fluorine; used in similar applications .
3-Fluoro-3-methylbutan-1-amine hydrochlorideC5H13ClFNSimilar structure but different branching; used in organic synthesis .
3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochlorideC18H22ClFNContains phenyl groups; used in advanced pharmaceutical research .

These compounds highlight the unique properties of 3-Fluoro-N-methylpropan-1-amine hydrochloride while showcasing the diversity within this class of chemicals. Each variant presents distinct advantages and applications based on its specific structural characteristics and functional groups .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

127.0564052 g/mol

Monoisotopic Mass

127.0564052 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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